4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Overview
Description
This compound is a phenolic compound with a complex structure. Phenols are aromatic compounds that contain a hydroxyl (OH) functional group . This particular compound also contains a methylamino group and an ethoxy group attached to the phenyl rings, and a pentadeuterio group attached to a but-1-enyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenolic, methylamino, ethoxy, and pentadeuterio groups would all contribute to its overall structure .Chemical Reactions Analysis
Phenols are known to be highly reactive and can undergo a variety of chemical reactions, including electrophilic aromatic substitution reactions . The presence of the methylamino and ethoxy groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Phenols, for example, are known for their acidity .Scientific Research Applications
Synthesis and Chemical Properties
- Role of 2-Methyl Substituent in Synthesis : The synthesis of similar compounds like 4-hydroxy-2-methyltamoxifen demonstrates the role of the 2-methyl group in forming the E isomer, providing insights into the stereochemical aspects of these compounds (Mccague et al., 1988).
- Reactivity with Isocyanate and Isothiocyanate : The reactivity of related enaminocarbonyl compounds with phenyl isocyanate and isothiocyanate indicates their potential for diverse chemical reactions and compound formations (Maquestiau et al., 2010).
Biological and Medical Research
- Antibacterial Activity : Studies on enaminones, compounds with structural similarities, reveal mild antibacterial activity, indicating potential medicinal applications (Cindrić et al., 2018).
- Antiproliferative Activity against Breast Cancer Cells : Research into compounds like (Z + E)‐1‐[4‐(2‐(cyclopentadienyltricarbonylmanganese)‐2‐oxo‐ethoxy)phenyl]‐1,2‐di(p‐hydroxyphenyl)‐but‐1‐ene has shown significant antiproliferative activity against breast cancer cell lines (Dallagi et al., 2013).
- Anti-inflammatory Constituents from Zanthoxylum nitidum : Similar compounds isolated from Zanthoxylum nitidum have exhibited notable anti-inflammatory properties (Chen et al., 2011).
Chemical Structure and Analysis
- Crystal and Molecular Structures : The crystal and molecular structures of related compounds have been analyzed, contributing to a better understanding of their chemical behavior and potential applications (Shabbir et al., 2016).
- Thermodynamic and Surface Characterisation : The thermodynamic and surface properties of similar Schiff base compounds have been studied, providing insight into their potential applications in materials science (Sesigur et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-JZSWEIPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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